molecular formula C19H30N6O2 B6928019 N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide

N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide

Cat. No.: B6928019
M. Wt: 374.5 g/mol
InChI Key: MHMXCLUMBUTGRZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopentyl group, a morpholinyl-pyrimidinyl moiety, and a piperazinyl-acetamide linkage. Its multifaceted structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c26-19(22-16-3-1-2-4-16)14-23-5-7-24(8-6-23)17-13-18(21-15-20-17)25-9-11-27-12-10-25/h13,15-16H,1-12,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMXCLUMBUTGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with morpholine.

    Synthesis of the piperazine derivative: Piperazine is reacted with an acylating agent to introduce the acetamide group.

    Coupling of the cyclopentyl group: The final step involves the coupling of the cyclopentyl group to the piperazine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]acetamide analogs: These compounds share a similar core structure but differ in the substituents attached to the core.

    Pyrimidine derivatives: Compounds with a pyrimidine ring and various functional groups.

    Piperazine derivatives: Compounds containing a piperazine ring with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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